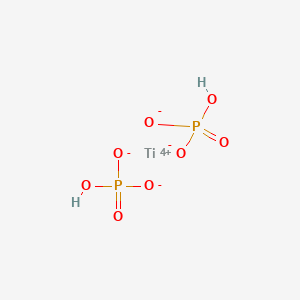
Titanium bis(hydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium bis(hydrogen phosphate), also known as Titanium bis(hydrogen phosphate), is a useful research compound. Its molecular formula is H2O8P2Ti and its molecular weight is 239.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality Titanium bis(hydrogen phosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium bis(hydrogen phosphate) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Applications
Wastewater Treatment
Titanium phosphate materials are emerging as effective sorbents for the removal of heavy metals and radioactive ions from wastewater. Their unique ion-exchange properties allow them to selectively capture metal ions from aqueous solutions. The synthesis conditions significantly influence the structural characteristics and ion-exchange capacities of TiP materials.
Table 1: Ion-Exchange Capacities of Different TiP Materials
| Material | Ion-Exchange Capacity (meq/g) | Synthesis Conditions |
|---|---|---|
| TiP1 | 6.4 | Mild conditions, TiOSO4 solution |
| Crystalline α-TiP | 3.4 (batch), 4.1 (fixed-bed) | High temperature, long reaction time |
| Amorphous TiP | Variable | Varies with P2O5:TiO2 ratio |
Research indicates that amorphous titanium phosphates can achieve high ion-exchange capacities under mild synthesis conditions, making them suitable for large-scale applications in wastewater treatment .
Case Study: Lead Ion Removal
A study demonstrated the efficacy of flower-like titanium phosphate microstructures in removing lead ions from drinking water. The synthesized TiP exhibited excellent adsorption properties, showcasing its potential for practical water purification applications .
Catalytic Applications
Titanium phosphates have been investigated for their catalytic properties in various chemical reactions. Their ability to act as acid-base catalysts makes them suitable for organic synthesis and environmental catalysis.
Proton Conductivity
Recent research has highlighted the proton conductivity of titanium phosphates, particularly when doped into polymer matrices. For example, π-TiP doped in chitosan matrices showed a significant increase in proton conductivity, which is essential for fuel cell applications .
Table 2: Proton Conductivity of Doped Titanium Phosphate Composites
| Composite Material | Proton Conductivity (S/cm) | Doping Percentage |
|---|---|---|
| Chitosan@π-TiP | 0.12 | 5% |
| Pure Chitosan | 0.07 | N/A |
This enhancement in conductivity suggests that titanium phosphates could be developed further for use in energy storage systems.
Biomedical Applications
While less explored, titanium phosphates show promise in biomedical fields, particularly in drug delivery systems due to their biocompatibility and ability to intercalate therapeutic agents.
Drug Delivery Systems
Research has indicated that functionalized titanium phosphates can be used to create nanocarriers for targeted drug delivery. For instance, studies have reported on the use of zirconium phosphate nanoparticles functionalized with hyaluronic acid to improve drug delivery efficacy while minimizing side effects .
Propriétés
Numéro CAS |
13772-30-0 |
|---|---|
Formule moléculaire |
H2O8P2Ti |
Poids moléculaire |
239.83 g/mol |
Nom IUPAC |
hydrogen phosphate;titanium(4+) |
InChI |
InChI=1S/2H3O4P.Ti/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |
Clé InChI |
JWFYORYPRRVBPH-UHFFFAOYSA-J |
SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Ti+4] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4] |
Key on ui other cas no. |
13772-30-0 |
Numéros CAS associés |
17017-57-1 (Parent) |
Synonymes |
titanium bis(hydrogen phosphate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















